molecular formula C16H19NOS B2937064 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide CAS No. 2097860-09-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide

Cat. No.: B2937064
CAS No.: 2097860-09-6
M. Wt: 273.39
InChI Key: CUAFVMABQSERMA-UHFFFAOYSA-N
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Description

. This compound features a benzothiophene moiety, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide involves several steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Alkylation: The benzothiophene core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with pent-4-enoic acid or its derivatives to form the amide bond.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Comparison with Similar Compounds

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can be compared with other benzothiophene derivatives, such as:

    Benzothiophene: The parent compound, which serves as a core structure for many biologically active molecules.

    Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis and breast cancer.

    Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and applications.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAFVMABQSERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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